p-Phenetidine-d5 Hydrochloride
Description
Properties
CAS No. |
1794754-45-2 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
178.671 |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI Key |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Synonyms |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Deuterated Ethylating Agents
The most common method involves substituting the hydroxyl group of 4-aminophenol with a deuterated ethoxy group. This two-step process begins with the synthesis of 4-(ethoxy-d5)aniline, followed by hydrochlorination.
Reaction Mechanism :
A base such as potassium carbonate facilitates the nucleophilic displacement of iodide by the phenoxide ion. The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction, the product is isolated via solvent extraction and recrystallization.
Key Parameters :
Reductive Deuteration of p-Phenetidine
An alternative approach involves catalytic deuteration of pre-formed p-Phenetidine. Hydrogen-deuterium (H-D) exchange is catalyzed by palladium on carbon (Pd/C) under deuterium gas (D₂).
Procedure :
-
Dissolve p-Phenetidine in deuterated methanol (CD₃OD).
-
Add 10% Pd/C catalyst (5% w/w).
This method achieves >95% deuteration but requires specialized equipment for handling deuterium gas.
Detailed Methodologies and Optimization
Ethoxylation with Deuterated Ethyl Iodide
In a 500 mL round-bottom flask, combine 4-aminophenol (10.9 g, 0.1 mol), deuterated ethyl iodide (18.6 g, 0.12 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL DMF. Reflux at 90°C for 18 hours. Cool, filter, and wash with deuterium-depleted water to remove excess iodide. The crude 4-(ethoxy-d5)aniline is obtained as a pale yellow solid.
Hydrochlorination
Dissolve 4-(ethoxy-d5)aniline (12.1 g, 0.08 mol) in anhydrous diethyl ether (100 mL). Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise at 0°C. Stir for 1 hour, then filter and dry under vacuum to yield white crystals of this compound (14.2 g, 85%).
Purity Analysis :
Solvent and Temperature Effects
Comparative studies show that polar aprotic solvents (e.g., DMF, DMSO) improve deuteration efficiency over protic solvents like ethanol. Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote deuterium loss via back-exchange.
Analytical Characterization
Spectroscopic Confirmation
Deuterium Incorporation :
Structural Integrity :
Industrial-Scale Production Challenges
Cost and Availability of Deuterated Reagents
Deuterated ethyl iodide (CD₃CD₂I) costs approximately $2,000–$5,000 per gram, making large-scale synthesis economically challenging.
Purification Strategies
-
Recrystallization : Ethanol/water (3:1) yields 98% pure product.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes non-deuterated impurities.
Applications in Research
Chemical Reactions Analysis
Types of Reactions
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding quinones or nitroso compounds
Reduction: Converts to aniline derivatives
Substitution: Reacts with electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Quinones, nitroso compounds
Reduction: Aniline derivatives
Substitution: Alkylated or acylated phenetidine derivatives
Scientific Research Applications
p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics
Biology: In proteomics research to study protein-ligand interactions
Medicine: As a reference standard in pharmacokinetic studies
Industry: In the synthesis of deuterated drugs and intermediates
Mechanism of Action
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .
Comparison with Similar Compounds
L-Phenylalanine-d5 Methyl Ester Hydrochloride
This compound (molecular formula: C₁₀H₁₂D₅ClNO₂) is a deuterated amino acid derivative. Unlike p-Phenetidine-d5 HCl, it serves as a chiral building block in peptide synthesis rather than an analytical standard. Both compounds leverage deuterium for isotopic dilution but differ in functional groups (ester vs. ethoxy-aniline) and applications .
Phenethicillin-d5 Sodium Salt
Another deuterated analog (CAS 30302-52-4), this β-lactam antibiotic derivative is used in antibiotic metabolism studies. Unlike p-Phenetidine-d5 HCl, it is a sodium salt and lacks the hydrochloride moiety, impacting solubility and ionization in MS .
Structural Isomers and Substitution Effects
o-Toluidine Hydrochloride (CAS 637-56-9)
As a structural isomer with a methyl group in the ortho position (vs. ethoxy in para for p-Phenetidine), o-Toluidine HCl exhibits:
- Lower Basicity : The ortho substitution reduces amine basicity due to steric hindrance.
- Toxicity: Classified as a carcinogen, unlike p-Phenetidine derivatives, limiting its use in vivo .
Role in Analytical Chemistry vs. Other Hydrochloride Standards
Amitriptyline Hydrochloride
Used in antidepressant assays, Amitriptyline HCl (CAS 549-18-8) exhibits 98–102% accuracy in HPLC . Deuterated standards like p-Phenetidine-d5 HCl enhance such methods by correcting for ionization suppression in biological matrices .
Data Tables
Table 1: Molecular Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| p-Phenetidine-d5 HCl | 1794754-45-2 | C₈H₇D₅ClNO | 178.67 | MS/HPLC internal standard |
| p-Phenetidine HCl | 156-43-4 | C₈H₁₂ClNO | 173.63 | Synthetic intermediate |
| o-Toluidine HCl | 637-56-9 | C₇H₁₀ClN | 143.62 | Industrial chemical |
| L-Phenylalanine-d5 ME HCl | N/A | C₁₀H₁₂D₅ClNO₂ | ~240.25 | Peptide synthesis |
Q & A
Q. How can researchers design experiments to assess isotopic effects of deuterium substitution in this compound on its metabolic stability?
- Methodological Answer : Conduct comparative in vitro metabolism studies using hepatic microsomes or hepatocytes. Measure metabolic half-life () of the deuterated vs. non-deuterated compound via LC-MS/MS. Use kinetic isotope effect (KIE) calculations () to quantify deuterium’s impact on rate-limiting enzymatic steps (e.g., cytochrome P450-mediated oxidation). Include controls for non-enzymatic degradation .
Q. What strategies are effective in resolving discrepancies between HPLC and mass spectrometry data when analyzing this compound purity?
- Methodological Answer : Discrepancies often arise from co-eluting impurities or ionization suppression in MS. Mitigate by:
- Optimizing chromatographic resolution (e.g., gradient elution, column temperature adjustments).
- Performing orthogonal analyses (e.g., H-NMR for structural confirmation).
- Using high-resolution MS (HRMS) to distinguish isotopic patterns from contaminants.
- Validate results against certified reference materials (CRMs) where available .
Q. What considerations are critical when incorporating this compound into pharmacokinetic models to account for deuterium isotope effects?
- Methodological Answer :
- Model Structure : Include compartments for deuterated and non-deuterated forms if metabolic interconversion occurs.
- Parameterization : Adjust clearance rates using experimentally derived KIE values.
- Validation : Compare in silico predictions with in vivo plasma concentration-time profiles.
- Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols for isotopic tracer use .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) checkpoints:
- Monitor reaction progress via thin-layer chromatography (TLC) or in-line FTIR.
- Standardize purification (e.g., recrystallization solvents, flash chromatography gradients).
- Use statistical tools (e.g., ANOVA) to compare purity and yield across batches. Document deviations in lab notebooks for reproducibility audits .
Q. What frameworks can guide the formulation of research questions for studies involving this compound?
- Methodological Answer : Apply the PICO framework :
- P : Population (e.g., in vitro cell lines, animal models).
- I : Intervention (e.g., deuterium substitution).
- C : Comparison (non-deuterated analog).
- O : Outcome (e.g., metabolic stability, toxicity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

